molecular formula C5H8N6 B13102079 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine

Cat. No.: B13102079
M. Wt: 152.16 g/mol
InChI Key: PKQVPYOUEQDETJ-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is unique due to its specific fused ring structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor and its thermal stability make it particularly valuable in both medicinal and materials science .

Properties

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine

InChI

InChI=1S/C5H8N6/c1-2-8-5-3(6)4(7)10-11(5)9-2/h10H,6-7H2,1H3

InChI Key

PKQVPYOUEQDETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C(=C(N2)N)N

Origin of Product

United States

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